molecular formula C17H14BrNO4 B12116142 Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12116142
M. Wt: 376.2 g/mol
InChI Key: FOFWJZNWFYOSBD-UHFFFAOYSA-N
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Description

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the quinoline and furan carboxylate families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Furan Carboxylate Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and furan moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Uniqueness

The uniqueness of Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain types of chemical reactions or to interact with biological targets.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 5-[(6-bromo-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14BrNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

FOFWJZNWFYOSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)Br

Origin of Product

United States

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